molecular formula C10H11O2P B14328711 Methyl phenyl(prop-2-yn-1-yl)phosphinate CAS No. 106834-15-5

Methyl phenyl(prop-2-yn-1-yl)phosphinate

Cat. No.: B14328711
CAS No.: 106834-15-5
M. Wt: 194.17 g/mol
InChI Key: SKZMQGYBAKMGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenyl(prop-2-yn-1-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a methyl, phenyl, and prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl phenyl(prop-2-yn-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl(prop-2-yn-1-yl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl phenyl(prop-2-yn-1-yl)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl phenyl(prop-2-yn-1-yl)phosphinate exerts its effects involves the interaction of the phosphinate group with molecular targets. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates. The prop-2-yn-1-yl group can also participate in covalent bonding with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

106834-15-5

Molecular Formula

C10H11O2P

Molecular Weight

194.17 g/mol

IUPAC Name

[methoxy(prop-2-ynyl)phosphoryl]benzene

InChI

InChI=1S/C10H11O2P/c1-3-9-13(11,12-2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3

InChI Key

SKZMQGYBAKMGPX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC#C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.